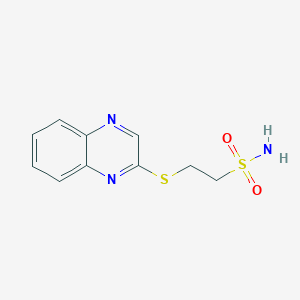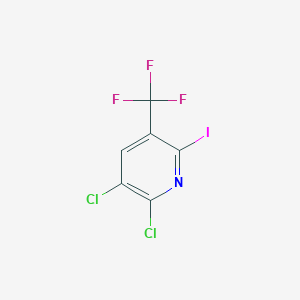
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method includes the chlorination and iodination of a trifluoromethyl-substituted pyridine. The process may involve:
Chlorination: Introduction of chlorine atoms to the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Iodination: Subsequent iodination using iodine or iodine monochloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for pharmaceutical research.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: In the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These interactions can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Lacks the iodine substituent but shares similar chemical properties.
2-Chloro-6-iodo-5-(trifluoromethyl)pyridine: Contains one less chlorine atom, affecting its reactivity.
2,3,5-Trichloro-6-iodopyridine: Contains an additional chlorine atom, altering its chemical behavior.
Uniqueness
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of chlorine, iodine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and makes it valuable for specialized applications in research and industry.
属性
分子式 |
C6HCl2F3IN |
|---|---|
分子量 |
341.88 g/mol |
IUPAC 名称 |
2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HCl2F3IN/c7-3-1-2(6(9,10)11)5(12)13-4(3)8/h1H |
InChI 键 |
CVBMTRJVFYWSCW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1Cl)Cl)I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)

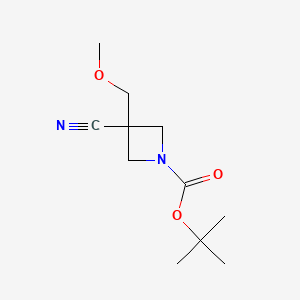


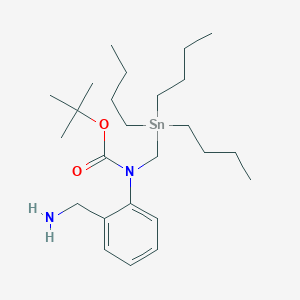
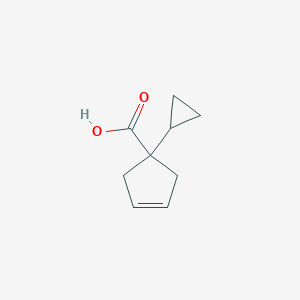
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)


![(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
